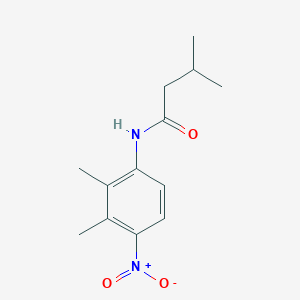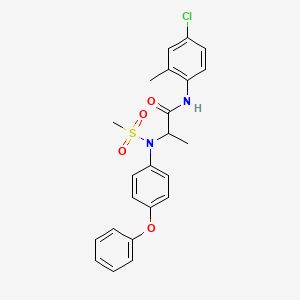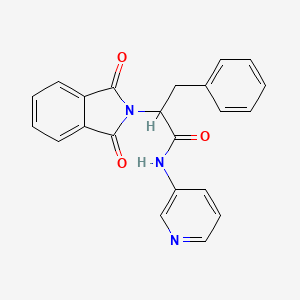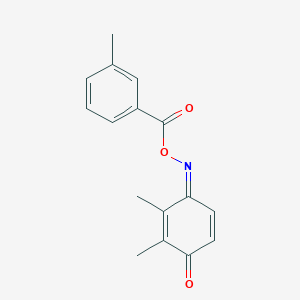![molecular formula C18H21NO2 B4018777 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4018777.png)
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine
Descripción general
Descripción
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMP is a heterocyclic compound with a pyrrolidine ring and a furan ring attached to a phenyl group.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine is not fully understood. However, studies have shown that 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine interacts with various biological targets, including enzymes and receptors. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been shown to bind to the dopamine transporter, a protein that regulates dopamine levels in the brain.
Biochemical and Physiological Effects:
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine inhibits the growth of cancer cells and reduces inflammation. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been shown to have analgesic properties in animal models. In addition, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine is its relatively simple synthesis method, which makes it readily available for laboratory experiments. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been shown to have a wide range of potential applications in various fields. However, one of the limitations of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine research. One area of research is the development of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine-based materials with unique properties. Another area of research is the optimization of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine for use in medicinal chemistry, including the development of more potent and selective inhibitors of COX-2 and other biological targets. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine and its potential applications in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to have antitumor, anti-inflammatory, and analgesic properties. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been used as a ligand in metal-catalyzed reactions.
Propiedades
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-6-8-15(9-7-14)16(17-5-4-12-21-17)13-18(20)19-10-2-3-11-19/h4-9,12,16H,2-3,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOCEBPWSTYWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-3-(4-methylphenyl)-1-(pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7,7-trimethyl-N-(3-methyl-2-pyridinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4018702.png)

![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-nitrophenyl acetate](/img/structure/B4018714.png)

![N-(2-furylmethyl)-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4018732.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4018740.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4018761.png)
![9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B4018763.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4018770.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4018784.png)

![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4018799.png)